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Compound of Interest

Compound Name: TT-10

Cat. No.: B15541084 Get Quote

These application notes provide detailed protocols for the in-vivo administration of TT-10, a

small molecule activator of the YES-associated protein (YAP)-transcriptional enhancer factor

domain (TEAD) activity, for research in cardiac regeneration.

Introduction
TT-10 is a novel fluorine-containing compound that has demonstrated significant potential in

promoting cardiomyocyte proliferation and protecting the heart from ischemic injury[1]. It

functions by modulating the Hippo-Yap signaling pathway, a critical regulator of organ size and

cell proliferation[2][3]. In-vivo studies have highlighted its therapeutic utility in models of

myocardial infarction (MI), where it has been shown to enhance cardiac repair and improve

heart function[1][2].

Mechanism of Action
TT-10 exerts its biological effects primarily through the activation of the Hippo-Yap signaling

pathway. Under normal conditions, the Hippo kinase cascade phosphorylates and inactivates

the transcriptional co-activator YAP, leading to its cytoplasmic retention and degradation. TT-10
promotes the nuclear translocation of YAP, where it binds to TEAD transcription factors to

induce the expression of genes involved in cell proliferation and survival[1][2][3]. This targeted

action on cardiomyocytes makes TT-10 a promising agent for regenerative medicine.
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Initial in-vivo studies utilized intraperitoneal injections of TT-10. While this method

demonstrated an initial increase in cardiomyocyte proliferation and a reduction in infarct size,

these positive effects were not sustained and were followed by a decline in cardiac function[2]

[3].

To improve therapeutic efficacy and durability, a slow-release formulation using poly-lactic-co-

glycolic acid (PLGA) nanoparticles has been developed[2]. Direct intramyocardial injection of

TT-10-loaded nanoparticles has shown superior and more stable improvements in cardiac

function post-MI in mouse models[2][3]. This method ensures localized and sustained delivery

of the compound to the site of injury.

Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vivo studies using TT-10 in

a mouse model of myocardial infarction.

Table 1: Effects of TT-10 Nanoparticle Administration on Cardiac Function

Parameter

Control Groups
(Saline, Empty
Nanoparticles,
Direct TT-10)

TT-10 Nanoparticle
Group

Reference

Ejection Fraction Significantly lower Significantly improved [2]

Functional Shortening Significantly lower Significantly improved [2]

End-Systolic Diameter Significantly larger
Significantly

decreased
[2]

End-Diastolic

Diameter
Significantly larger

Significantly

decreased
[2]

Infarct Size Significantly larger Significantly lower [2][3]

Heart-weight/Body-

weight Ratio
Significantly higher Significantly lower [2]

Table 2: Cellular and Molecular Effects of TT-10 Nanoparticle Administration
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Parameter Control Groups
TT-10 Nanoparticle
Group

Reference

Cardiomyocyte

Proliferation Markers

(Ki67, PH3)

Dramatically lower
Dramatically higher in

the border zone
[2][3]

Nuclear Yap

Expression in

Cardiomyocytes

Dramatically lower
Dramatically higher in

the border zone
[2][3]

Cardiomyocyte

Apoptosis
Higher Significantly reduced [2][3]

Angiogenesis (Blood

Vessel Growth)
Lower

Appeared to be

promoted
[2]

Experimental Protocols
Protocol 1: Preparation of TT-10 Loaded PLGA
Nanoparticles
This protocol describes the preparation of TT-10 loaded PLGA nanoparticles for slow-release

in-vivo delivery.

Materials:

TT-10

Poly(lactic-co-glycolic acid) (PLGA)

Polyvinyl alcohol (PVA)

Dichloromethane (DCM)

Deionized water

Homogenizer

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.uab.edu/news/research-innovation/slow-release-of-a-drug-tt-10-improves-heart-attack-recovery-in-a-mouse-model
https://pmc.ncbi.nlm.nih.gov/articles/PMC8564911/
https://www.uab.edu/news/research-innovation/slow-release-of-a-drug-tt-10-improves-heart-attack-recovery-in-a-mouse-model
https://pmc.ncbi.nlm.nih.gov/articles/PMC8564911/
https://www.uab.edu/news/research-innovation/slow-release-of-a-drug-tt-10-improves-heart-attack-recovery-in-a-mouse-model
https://pmc.ncbi.nlm.nih.gov/articles/PMC8564911/
https://www.uab.edu/news/research-innovation/slow-release-of-a-drug-tt-10-improves-heart-attack-recovery-in-a-mouse-model
https://www.benchchem.com/product/b15541084?utm_src=pdf-body
https://www.benchchem.com/product/b15541084?utm_src=pdf-body
https://www.benchchem.com/product/b15541084?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541084?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Magnetic stirrer

Centrifuge

Method:

Dissolve a specific amount of TT-10 and PLGA in DCM to form the oil phase.

Prepare an aqueous solution of PVA (e.g., 5% w/v) to serve as the aqueous phase.

Add the oil phase to the aqueous phase under constant stirring.

Emulsify the mixture using a high-speed homogenizer to form an oil-in-water (o/w) emulsion.

Stir the emulsion on a magnetic stirrer for several hours to allow for the evaporation of DCM

and the formation of solid nanoparticles.

Collect the nanoparticles by centrifugation.

Wash the collected nanoparticles with deionized water multiple times to remove excess PVA

and unencapsulated TT-10.

Lyophilize the final nanoparticle product for storage.

Protocol 2: In-Vivo Administration of TT-10
Nanoparticles in a Mouse Myocardial Infarction Model
This protocol details the direct intramyocardial injection of TT-10 loaded nanoparticles in a

mouse model of MI.

Animal Model:

Adult mice (e.g., C57BL/6)

Induction of myocardial infarction is typically achieved by permanent ligation of the left

anterior descending (LAD) coronary artery.

Materials:
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TT-10 loaded PLGA nanoparticles

Sterile saline

Anesthesia (e.g., isoflurane)

Surgical instruments

Ventilator

Insulin syringe with a fine gauge needle (e.g., 30G)

Method:

Anesthetize the mouse and intubate for mechanical ventilation.

Perform a left thoracotomy to expose the heart.

Ligate the LAD artery to induce myocardial infarction. Blanching of the anterior wall of the left

ventricle confirms successful ligation.

Immediately following ligation, inject the TT-10 nanoparticle suspension (resuspended in

sterile saline) directly into the peri-infarct area of the myocardium. Multiple injections at

different sites along the border zone are recommended.

The control groups should receive injections of either saline, empty nanoparticles, or a

solution of free TT-10.

Close the chest cavity in layers and allow the animal to recover from anesthesia.

Administer appropriate post-operative analgesia.

Monitor the animals closely for recovery and any adverse effects.

Cardiac function can be assessed at various time points post-injection (e.g., 1, 2, and 4

weeks) using echocardiography.
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At the end of the study period, euthanize the animals and harvest the hearts for histological

and molecular analysis.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: TT-10 inhibits the Hippo kinase cascade, promoting YAP nuclear translocation and

gene expression.
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Caption: Workflow for in-vivo evaluation of TT-10 nanoparticles in a mouse MI model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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